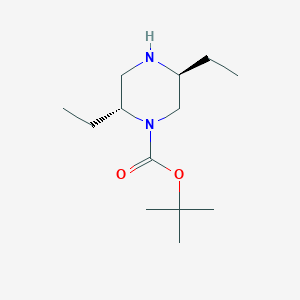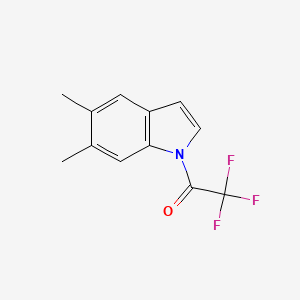
N~1~-(4-Methylphenyl)naphthalene-1,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(p-Tolyl)naphthalene-1,8-diamine is an organic compound that belongs to the class of aromatic amines It is a derivative of naphthalene, where the amino groups are positioned at the 1 and 8 positions, and a p-tolyl group is attached to one of the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N1-(p-Tolyl)naphthalene-1,8-diamine can be synthesized through several methods. One common approach involves the reduction of 1,8-dinitronaphthalene, which is obtained by nitration of 1-nitronaphthalene. The reduction process typically uses hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 1,8-diaminonaphthalene with p-tolyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of N1-(p-Tolyl)naphthalene-1,8-diamine often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N1-(p-Tolyl)naphthalene-1,8-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
N1-(p-Tolyl)naphthalene-1,8-diamine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents.
Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.
Agrochemicals: The compound is used in the production of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of N1-(p-Tolyl)naphthalene-1,8-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The aromatic structure allows for π-π interactions with other aromatic compounds, which can affect the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Diaminonaphthalene: A closely related compound with similar structural features but without the p-tolyl group.
1-Naphthylamine: Another aromatic amine with a single amino group attached to the naphthalene ring.
1,8-bis(dimethylamino)naphthalene: A derivative with dimethylamino groups instead of amino groups.
Uniqueness
N1-(p-Tolyl)naphthalene-1,8-diamine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its applicability in specific research and industrial contexts compared to its analogs .
Propiedades
Número CAS |
89202-44-8 |
|---|---|
Fórmula molecular |
C17H16N2 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
1-N-(4-methylphenyl)naphthalene-1,8-diamine |
InChI |
InChI=1S/C17H16N2/c1-12-8-10-14(11-9-12)19-16-7-3-5-13-4-2-6-15(18)17(13)16/h2-11,19H,18H2,1H3 |
Clave InChI |
LCZLPSGQMDDVLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11867065.png)

![1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11867074.png)





![7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11867111.png)

